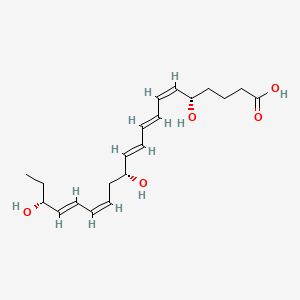

Resolvin E1

Description

Properties

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z,16E,18R)-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7-/t17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPOCGPBAIARAV-OTBJXLELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201348065 | |

| Record name | Resolvin E1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552830-51-0 | |

| Record name | Resolvin E1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552830510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resolvin E1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13105 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Resolvin E1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RESOLVIN E1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GND3JH08JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Resolvin E1: A Technical Guide to its Mechanism of Action in the Resolution of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resolvin E1 (RvE1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1] It plays a pivotal role in the active resolution of inflammation, a process critical for tissue homeostasis and repair.[2] Unlike traditional anti-inflammatory agents that broadly suppress the immune response, RvE1 orchestrates a programmed return to a non-inflamed state without compromising host defense.[3] This is achieved through specific interactions with G-protein coupled receptors, leading to the modulation of leukocyte trafficking, enhancement of microbial and cellular debris clearance, and regulation of cytokine networks.[1][4] This document provides an in-depth examination of the molecular and cellular mechanisms underpinning the pro-resolving actions of RvE1, presents key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathways.

Biosynthesis of Resolvin E1

RvE1 is not pre-synthesized and stored; its production is temporally regulated at the site of inflammation. The biosynthesis is often a transcellular process involving the sequential action of enzymes in different cell types, such as endothelial cells and leukocytes.[5]

-

Initiation: In the presence of aspirin-acetylated cyclooxygenase-2 (COX-2) or through cytochrome P450 activity, EPA is converted to an 18R-hydroperoxyeicosapentaenoic acid (18R-HpEPE) intermediate.[1][5]

-

Conversion: This intermediate is rapidly converted to 18R-hydroxyeicosapentaenoic acid (18R-HEPE).

-

Final Step: Leukocyte 5-lipoxygenase (5-LOX) acts on 18R-HEPE to produce the final active molecule, Resolvin E1 (5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid).[6]

Receptor Engagement and Signaling Pathways

RvE1 exerts its potent and stereoselective actions by binding to two specific G-protein coupled receptors (GPCRs): ChemR23 (also known as CMKLR1) and the leukotriene B4 receptor 1 (BLT1).[7][8] The differential expression of these receptors on various immune cells allows for cell-type-specific responses.

ChemR23: The Pro-Resolving Receptor

ChemR23 is considered the primary pro-resolving receptor for RvE1 and is predominantly expressed on macrophages, dendritic cells (DCs), and monocytes.[1][4]

-

Mechanism: Upon binding RvE1, ChemR23 signals to attenuate pro-inflammatory pathways. A key action is the inhibition of tumor necrosis factor-alpha (TNF-α)-induced activation of the nuclear factor-kappa B (NF-κB) transcription factor.[1][9] This signaling cascade can involve the phosphorylation of extracellular signal-regulated kinase (ERK) and activation of the PI3K/Akt pathway.[10][11][12]

-

Functional Outcomes: Activation of ChemR23 by RvE1 leads to:

BLT1: Damping Pro-Inflammatory Signals

BLT1 is the high-affinity receptor for the potent pro-inflammatory chemoattractant leukotriene B4 (LTB4) and is highly expressed on neutrophils (PMNs).[7] RvE1 interacts with BLT1 in a unique manner, acting as a partial agonist or functional antagonist.[7][8]

-

Mechanism: By binding to BLT1, RvE1 competes with LTB4 and dampens its potent pro-inflammatory signaling.[7] While it can partially induce calcium mobilization, it blocks the much stronger signal from LTB4.[15] This interaction attenuates LTB4-induced NF-κB activation and downstream inflammatory responses.[8] In some contexts, RvE1 binding to BLT1 can enhance NADPH oxidase-derived reactive oxygen species (ROS) generation, which paradoxically promotes caspase activation and neutrophil apoptosis.[16][17]

-

Functional Outcomes: The interaction of RvE1 with BLT1 on neutrophils results in:

Quantitative Data Summary

The actions of RvE1 are potent, occurring at low nanomolar concentrations. The following tables summarize key quantitative data from the literature.

Table 1: Receptor Binding Affinities

| Ligand | Receptor | Cell/System | Dissociation Constant (Kd) | Reference(s) |

|---|---|---|---|---|

| Resolvin E1 | ChemR23 | Recombinant Human | 11.3 ± 5.4 nM | [9][19] |

| Resolvin E1 | BLT1 | Recombinant Human | 45.0 nM | [7][15] |

| Resolvin E1 | BLT1 | Human PMN Membranes | 48.3 nM |[7][8] |

Table 2: Effective Concentrations of RvE1 in Functional Assays

| Biological Activity | Cell/System | Effective Concentration | Reference(s) |

|---|---|---|---|

| Inhibition of NF-κB Activation | ChemR23-transfected HEK cells | EC50 ≈ 1.0 nM | [9][11] |

| Reduction of PMN Transmigration | Human PMNs (in vitro) | 1-100 nM | [18] |

| Stimulation of L-selectin Shedding | Human Leukocytes (whole blood) | 10-100 nM | [18] |

| Stimulation of Macrophage Phagocytosis | Murine Macrophages | ~100 nM | [2] |

| Reduction of Inflammatory Pain | Murine Model (intrathecal) | 0.3 - 1.0 ng/mouse | [20] |

| Cardioprotection | H9c2 Cardiomyocytes (in vitro) | 100 nM (maximal effect) |[21][22] |

Table 3: Effects of RvE1 on Inflammatory Mediators

| Model System | Mediator | Effect | Reference(s) |

|---|---|---|---|

| Dendritic Cells (in vitro) | IL-12 | Decreased Production | [6][9][23] |

| LPS-stimulated Macrophages | TNF-α, IL-12p40 | Decreased Transcription | [1] |

| Allergic Airway Inflammation (in vivo) | IL-23, IL-6, IL-17 | Decreased Levels | [23] |

| Allergic Airway Inflammation (in vivo) | IFN-γ, Lipoxin A4 | Increased Levels | [23] |

| LPS-induced Cardiomyopathy (in vivo) | IL-1β, IL-6, MCP-1 | Decreased Expression | [14] |

| TNBS-induced Colitis (in vivo) | TNF-α, IL-12 p40, iNOS, COX-2 | Decreased Expression |[19] |

Key Experimental Protocols

The pro-resolving activities of RvE1 are assessed using a variety of in vitro and in vivo models. Below are generalized protocols for key experiments.

Protocol: Murine Model of Zymosan-Induced Peritonitis

This model is a standard for evaluating the resolution of acute inflammation and the efficacy of pro-resolving mediators.

-

Induction: Male FVB mice (6-8 weeks old) are administered zymosan A (1 mg/mL in saline) via intraperitoneal (i.p.) injection to induce peritonitis.

-

Treatment: At the peak of inflammation (e.g., 12 hours post-zymosan), a cohort of mice receives RvE1 (e.g., 100 ng/mouse) or vehicle (saline) via intravenous (i.v.) or i.p. injection.[2]

-

Exudate Collection: At various time points (e.g., 12, 24, 48 hours), mice are euthanized. The peritoneal cavity is washed with 3-5 mL of cold PBS/EDTA to collect the inflammatory exudate.

-

Cellular Analysis: The total leukocyte count in the lavage fluid is determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are determined by flow cytometry using cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).

-

Mediator Analysis: The supernatant of the lavage fluid is collected for lipid mediator profiling by LC-MS/MS or for cytokine/chemokine analysis by ELISA or multiplex assay.

-

Resolution Indices: Key parameters such as the maximum neutrophil infiltration (Ψmax), the time to reach this maximum (Tmax), and the resolution interval (Ri) — the time from Tmax to when neutrophil numbers are reduced by 50% — are calculated to quantify the pro-resolving effect of the treatment.[2]

Protocol: In Vitro Macrophage Phagocytosis of Apoptotic Neutrophils (Efferocytosis)

This assay measures a cardinal function of pro-resolving macrophages.

-

Prepare Apoptotic Cells: Isolate human or murine neutrophils from peripheral blood or bone marrow. Induce apoptosis by UV irradiation or incubation (e.g., 18 hours at 37°C). Confirm apoptosis using Annexin V/Propidium Iodide staining and flow cytometry. Label the apoptotic neutrophils with a fluorescent dye (e.g., CFSE or pHrodo).

-

Culture Macrophages: Isolate peritoneal or bone marrow-derived macrophages and plate them in a multi-well plate. Allow them to adhere.

-

Co-incubation: Pre-treat the macrophage monolayer with RvE1 (e.g., 1-100 nM) or vehicle for 15 minutes.[2]

-

Add Apoptotic PMNs: Add the fluorescently-labeled apoptotic neutrophils to the macrophage culture at a specific ratio (e.g., 5:1).

-

Incubation: Incubate for a defined period (e.g., 60 minutes) at 37°C to allow for phagocytosis.

-

Quantification: Wash away non-ingested neutrophils. Quantify phagocytosis using:

-

Fluorometry: Lyse the cells and measure the fluorescence intensity in a plate reader.

-

Microscopy: Visualize and count the number of macrophages that have ingested one or more apoptotic cells.

-

Flow Cytometry: Detach the macrophages and analyze the fluorescence signal from the ingested neutrophils. The "phagocytic index" (percentage of phagocytosing macrophages × average number of ingested cells per macrophage) is calculated.

-

Conclusion and Therapeutic Outlook

The mechanism of action of Resolvin E1 is multifaceted and elegant, centered on actively orchestrating the resolution of inflammation rather than simply blocking it. By engaging with the ChemR23 and BLT1 receptors, RvE1 executes a sophisticated program that halts neutrophil infiltration, switches off pro-inflammatory signaling cascades like NF-κB, and promotes the clearance of apoptotic cells and debris by macrophages.[1][2][7] The potent, nanomolar efficacy of RvE1, coupled with its endogenous nature, highlights its significant therapeutic potential. For drug development professionals, targeting the RvE1 signaling pathway offers a novel "pro-resolution" approach for treating a wide range of chronic inflammatory diseases, including periodontitis, colitis, cardiovascular disease, and neuroinflammation, by mimicking the body's natural healing processes.[24][25][26]

References

- 1. Resolvin E1, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resolvin E1 is a pro-repair molecule that promotes intestinal epithelial wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resolvin E1 and Chemokine-like Receptor 1 ChemR23 Mediate Bone Preservation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Resolvin E1 selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. rupress.org [rupress.org]

- 10. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]

- 11. Resolvin E1 | RvE1 | Inflammation | omega-3 EPA | TargetMol [targetmol.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. The Anti-inflammatory Mediator Resolvin E1 Protects Mice Against Lipopolysaccharide-Induced Heart Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Resolvin E1, an EPA-derived mediator in whole blood, selectively counterregulates leukocytes and platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Resolvin E1 Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Emerging Roles of Resolvins in the Resolution of Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.physiology.org [journals.physiology.org]

- 22. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 23. Resolvin E1 regulates interleukin-23, interferon-γ and lipoxin A4 to promote resolution of allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Roles of Resolvins in Chronic Inflammatory Response | MDPI [mdpi.com]

- 26. Resolvin E1 Reverses Experimental Periodontitis and Dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Resolvin E1 Receptor ChemR23 Signaling Pathway

Executive Summary

Resolvin E1 (RvE1), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), is a key regulator of inflammation resolution[1][2][3]. It exerts its potent anti-inflammatory and pro-resolving effects primarily through its G protein-coupled receptor (GPCR), ChemR23 (also known as ERV1 or CMKLR1)[3][4][5]. This technical guide provides a comprehensive overview of the RvE1-ChemR23 signaling axis, detailing the molecular pathways, functional outcomes, and key experimental methodologies used to investigate its function. The information presented is intended to support researchers and professionals in the fields of immunology, pharmacology, and drug development in harnessing this pathway for therapeutic benefit.

The RvE1 Ligand and ChemR23 Receptor

RvE1 is biosynthesized during the resolution phase of inflammation and its structure has been confirmed as (5S,12R,18R)-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid[1]. ChemR23 is a seven-transmembrane GPCR that is expressed on various immune cells, including monocytes, macrophages, dendritic cells, and neutrophils, as well as on non-immune cells like adipocytes and endothelial cells[1][3][6]. Notably, ChemR23 expression is functionally restricted in macrophages, being present on pro-inflammatory M1 macrophages but not on M2-polarized macrophages[7][8][9]. Besides RvE1, ChemR23 is also a receptor for the chemoattractant protein chemerin, which can have both pro-inflammatory and anti-inflammatory roles depending on its proteolytic processing[2][3][10].

The Core Signaling Pathway

Binding of RvE1 to ChemR23 initiates a signaling cascade that promotes the resolution of inflammation. As a GPCR, ChemR23 is coupled to an inhibitory G-protein (Gαi), which, upon activation, can inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP)[6][10][11]. However, the primary pro-resolving signals are transduced through G-protein-dependent activation of downstream kinase pathways.

The central signaling pathways activated by the RvE1-ChemR23 axis are the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Raf/Extracellular signal-regulated kinase (ERK) pathway[1].

-

PI3K/Akt Pathway: RvE1 binding to ChemR23 stimulates the phosphorylation and activation of Akt (also known as Protein Kinase B) in a time- and dose-dependent manner. This activation is dependent on PI3K, as it can be blocked by inhibitors like wortmannin[1].

-

ERK Pathway: The pathway also involves the activation of the ERK (p44/42 MAPK) pathway[1][2].

-

Downstream Effectors: A key downstream target of both the PI3K/Akt and ERK pathways is the 30-kDa ribosomal protein S6. Phosphorylation of ribosomal protein S6 is a convergence point for these signaling cascades and is linked to the regulation of protein translation[1]. The mTOR pathway is also implicated, as the inhibitor rapamycin can block RvE1-enhanced phagocytosis[1].

This signaling cascade ultimately leads to the inhibition of pro-inflammatory transcription factors like NF-κB and the promotion of pro-resolving cellular functions[12][13].

Caption: Core signaling cascade initiated by RvE1 binding to the ChemR23 receptor.

Functional Outcomes of RvE1-ChemR23 Signaling

Activation of the ChemR23 receptor by RvE1 translates into potent pro-resolving functions at the cellular and systemic levels.

-

Enhanced Phagocytosis: RvE1 significantly enhances the phagocytosis of zymosan, bacteria, and apoptotic neutrophils by macrophages[1][14][15]. This is a critical step in clearing inflammatory debris and effete cells to restore tissue homeostasis.

-

Macrophage Repolarization: RvE1 can repolarize pro-inflammatory M1 macrophages toward a distinct pro-resolution phenotype, characterized by increased IL-10 transcription and enhanced phagocytic capacity[7][8][9].

-

Control of Leukocyte Trafficking: RvE1 inhibits the transendothelial migration of neutrophils, thereby limiting their infiltration into inflamed tissues[1][11].

-

Modulation of Cytokine Production: The pathway leads to reduced production of pro-inflammatory mediators like IL-12 and TNF-α[1].

-

Vascular Protection: The RvE1/ChemR23 axis protects against hypertension and pathological vascular remodeling by activating AMPKα/Nrf2 signaling, which in turn inhibits immune cell infiltration and regulates vascular smooth muscle cell proliferation[13][16].

-

Bone Preservation: RvE1 demonstrates direct bone-preserving functions by modulating the RANKL/OPG ratio in bone cells, a process mediated by ChemR23[17].

Quantitative Data

The following tables summarize key quantitative parameters related to the RvE1-ChemR23 interaction and its study.

Table 1: Binding Affinity & Potency

| Ligand | Receptor/Cell System | Parameter | Value | Reference |

|---|---|---|---|---|

| Resolvin E1 (RvE1) | Recombinant human BLT1 | Kd | 45 nM | [12] |

| Resolvin E1 (RvE1) | Human PMN Membranes | Kd | 48.3 nM | [11][12] |

| Resolvin E1 (RvE1) | ChemR23-overexpressing reporter | EC50 | 0.137 nM | [14] |

| 18S-Resolvin E1 | ChemR23-overexpressing reporter | EC50 | 0.00633 nM | [14] |

| Resolvin E1 (RvE1) | P2Y12-ChemR23 cells (ADP block) | IC50 | ~0.016 nM | [18] |

| Resolvin E1 (RvE1) | Platelets (ADP-stimulated P-selectin) | IC50 | ~0.0016 nM |[18] |

Table 2: Key Concentrations in Experimental Protocols

| Reagent | Cell Type / Model | Concentration | Purpose | Reference |

|---|---|---|---|---|

| Resolvin E1 | ChemR23-CHO cells | 0.01 - 100 nM | Dose-dependent Akt phosphorylation | [1] |

| Resolvin E1 | Human M1 Macrophages | 10 nM | Repolarization to resolution-type | [7][8] |

| Resolvin E1 | VSMCs | 100 nmol/L | Reverse Ang II-induced proliferation | [13] |

| Wortmannin (PI3K inhibitor) | ChemR23-CHO cells | Not specified | Inhibit p-S6 phosphorylation | [1] |

| PD98059 (ERK inhibitor) | ChemR23-CHO cells | Not specified | Inhibit p-S6 phosphorylation | [1] |

| Rapamycin (mTOR inhibitor) | Human Macrophages | Not specified | Inhibit RvE1-enhanced phagocytosis | [1] |

| Pertussis Toxin (Gαi inhibitor) | Human Corneal Epithelial Cells | 10 ng/mL | Abolish RvE1 effects |[19] |

Experimental Protocols & Methodologies

Investigating the RvE1-ChemR23 pathway involves a range of cellular and molecular biology techniques.

Receptor Binding Assays

These assays are used to determine the binding affinity (Kd) of RvE1 for its receptors.

-

Objective: To quantify the specific binding of radiolabeled RvE1 to cell membranes expressing ChemR23 or other putative receptors.

-

Methodology:

-

Preparation of Membranes: Isolate membrane fractions from cells of interest (e.g., human polymorphonuclear leukocytes (PMNs) or cells recombinantly expressing the receptor)[11][12].

-

Binding Reaction: Incubate the membranes with increasing concentrations of [3H]RvE1 (e.g., 0.5–10.0 nM) at 4°C for 1 hour[1].

-

Determination of Non-Specific Binding: In parallel, perform incubations in the presence of a large excess of unlabeled RvE1 (e.g., 2 µM) to saturate specific binding sites[1].

-

Separation: Separate bound from free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

-

-

Competition Binding: To assess specificity, perform assays where a fixed concentration of [3H]RvE1 is competed with increasing concentrations of unlabeled ligands (e.g., RvE1, LTB4, chemerin peptides)[11][12].

Signaling Pathway Analysis (Western Blotting)

Western blotting is crucial for detecting the phosphorylation and activation of downstream signaling proteins like Akt and ribosomal protein S6.

-

Objective: To measure the levels of phosphorylated signaling proteins following RvE1 stimulation.

-

Methodology:

-

Cell Culture and Starvation: Culture cells expressing ChemR23 (e.g., ChemR23-transfected CHO cells) and serum-starve them for several hours to reduce basal signaling activity[3].

-

Stimulation: Treat cells with RvE1 at various concentrations (e.g., 0.01–100 nM) for different time points (e.g., 0–15 min)[1]. Include controls with vehicle and specific pathway inhibitors (e.g., Wortmannin for PI3K, PD98059 for ERK).

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states[3].

-

Protein Quantification: Determine the protein concentration of the lysates using an assay like the Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt (Ser473), anti-phospho-S6).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for the total protein (e.g., total Akt) to ensure equal loading.

-

Caption: A typical experimental workflow for analyzing protein phosphorylation via Western blot.

Functional Assays

-

Objective: To measure the effect of RvE1 on the phagocytic capacity of macrophages.

-

Methodology:

-

Macrophage Culture: Isolate and culture human macrophages.

-

Treatment: Pre-incubate macrophages with RvE1 or vehicle control for a specified time. In some experiments, pathway inhibitors (e.g., rapamycin) are also added[1].

-

Addition of Particles: Add fluorescently-labeled particles (e.g., zymosan A, E. coli, or apoptotic neutrophils) to the macrophage culture.

-

Incubation: Allow phagocytosis to occur for a set period (e.g., 1-2 hours).

-

Washing: Vigorously wash the cells to remove non-ingested particles. A quenching agent (e.g., trypan blue) can be used to quench the fluorescence of extracellular particles.

-

Quantification: Measure the uptake of particles. This can be done by:

-

Microscopy: Visualizing and counting the number of ingested particles per cell.

-

Fluorometry: Lysing the cells and measuring the total fluorescence in a plate reader.

-

Flow Cytometry: Analyzing the fluorescence intensity of individual cells.

-

-

-

Objective: To determine if RvE1 binding to ChemR23 induces intracellular calcium release, a common feature of GPCR activation.

-

Methodology:

-

Cell Preparation: Use cells expressing ChemR23 (and potentially a promiscuous G-protein like Gα16 to couple the receptor to the calcium pathway)[20].

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM[20].

-

Measurement: Place the cells in a fluorometer or on a fluorescence microscope equipped for ratiometric imaging or fluorescence intensity measurement.

-

Stimulation: Establish a baseline fluorescence reading, then add RvE1 or another agonist (like chemerin or LTB4) and record the change in fluorescence over time[12][21]. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Conclusion and Future Directions

The Resolvin E1-ChemR23 signaling pathway is a critical axis for actively resolving inflammation. Its activation triggers a cascade of intracellular events that collectively shift the cellular environment from pro-inflammatory to pro-resolving. Key outcomes include the suppression of inflammatory cell infiltration, the enhancement of debris clearance via phagocytosis, and the repolarization of macrophages to a restorative phenotype[1][7][15]. The detailed understanding of this pathway, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for the development of novel "resolution pharmacology"[22]. Targeting ChemR23 with stable RvE1 analogs or other specific agonists represents a promising therapeutic strategy for a wide range of chronic inflammatory diseases, including cardiovascular disease, periodontitis, and inflammatory bowel disease[15][23][24]. Future research should continue to delineate the nuanced, context-dependent signaling outcomes and explore the therapeutic potential of biased agonism at the ChemR23 receptor.

References

- 1. Resolvin E1 Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]

- 4. Frontiers | Resolvin E1-ChemR23 Axis Regulates the Hepatic Metabolic and Inflammatory Transcriptional Landscape in Obesity at the Whole Genome and Exon Level [frontiersin.org]

- 5. ChemR23 signaling ameliorates cognitive impairments in diabetic mice via dampening oxidative stress and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. ChemR23, the receptor for chemerin and resolvin E1, is expressed and functional on M1 but not on M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resolution of Inflammatory Pain by Endogenous Chemerin and G Protein-Coupled Receptor ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Resolvin E1 selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. JCI - Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation [jci.org]

- 15. ERV1/ChemR23 Signaling Protects Against Atherosclerosis by Modifying Oxidized Low-Density Lipoprotein Uptake and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Resolvin E1/ChemR23 Protects Against Hypertension and Vascular Remodeling in Angiotensin II-Induced Hypertensive Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Resolvin E1 and Chemokine-like Receptor 1 ChemR23 Mediate Bone Preservation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Resolvin E1 Regulates ADP Activation of Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. google.com [google.com]

- 21. i-share-aru.alma.exlibrisgroup.com [i-share-aru.alma.exlibrisgroup.com]

- 22. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Resolvin E1 for reducing vascular calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Agonist anti-ChemR23 mAb reduces tissue neutrophil accumulation and triggers chronic inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]

Resolvin E1: A Technical Guide to its Role in Pro-Resolving Lipid Mediator Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The resolution of inflammation is an active and highly regulated process critical for tissue homeostasis and the prevention of chronic inflammatory diseases. Specialized pro-resolving mediators (SPMs) are a superfamily of lipid mediators endogenously generated during the resolution phase of acute inflammation that orchestrate the return to tissue homeostasis.[1] Among these, Resolvin E1 (RvE1), an oxygenated metabolite of the omega-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA), has emerged as a potent pro-resolving and anti-inflammatory agent.[2][3] This technical guide provides an in-depth overview of the core biology of RvE1, including its biosynthesis, signaling pathways, and multifaceted roles in pro-resolving lipid mediator pathways, with a focus on quantitative data and detailed experimental methodologies.

Biosynthesis and Metabolism of Resolvin E1

Resolvin E1 ((5S,12R,18R)-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid) is biosynthesized via transcellular pathways involving the sequential actions of different enzymes in various cell types, such as endothelial cells and neutrophils.[2][4] The primary precursor for RvE1 is eicosapentaenoic acid (EPA).

The biosynthesis of RvE1 can be initiated by the conversion of EPA to 18R-hydroxyeicosapentaenoic acid (18R-HEPE) by aspirin-acetylated cyclooxygenase-2 (COX-2) or by microbial cytochrome P450 enzymes.[2][5] This intermediate is then released and taken up by adjacent leukocytes, typically neutrophils, where it is further metabolized by 5-lipoxygenase (5-LOX) to a 5(6)-epoxide-containing intermediate.[4] This epoxide is subsequently converted to RvE1 by leukotriene A4 hydrolase (LTA4H).[4]

RvE1 can be further metabolized and inactivated by cellular enzymes. For instance, in neutrophils and macrophages, RvE1 can undergo dehydrogenation or conversion to 20-carboxy-metabolites, leading to a loss of its potent pro-resolving bioactivity.[2]

Signaling Pathways of Resolvin E1

RvE1 exerts its potent pro-resolving effects by binding to and activating specific G protein-coupled receptors (GPCRs). The primary receptor for RvE1 is ChemR23, also known as chemerin receptor 23 or ERV1.[6][7] RvE1 can also interact with the leukotriene B4 receptor, BLT1, where it acts as a partial agonist, thereby antagonizing the pro-inflammatory actions of the potent chemoattractant LTB4.[6][8]

Upon binding to ChemR23, RvE1 initiates intracellular signaling cascades that ultimately mediate its anti-inflammatory and pro-resolving functions. Key signaling pathways activated by RvE1 include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the extracellular signal-regulated kinase (ERK) pathway.[9][10] Activation of these pathways leads to the phosphorylation of downstream targets, such as the ribosomal protein S6, which is involved in translational regulation.[9][10] This signaling cascade plays a crucial role in RvE1-mediated enhancement of macrophage phagocytosis.[9]

Pro-Resolving Actions of Resolvin E1

RvE1 orchestrates a range of pro-resolving activities that collectively contribute to the termination of inflammation and the restoration of tissue function. These actions are multifaceted and target various immune cells.

1. Inhibition of Neutrophil Infiltration and Promotion of Apoptosis: A hallmark of acute inflammation is the rapid influx of neutrophils to the site of injury or infection. RvE1 effectively limits excessive neutrophil infiltration.[3][11] It achieves this in part by antagonizing the actions of pro-inflammatory chemoattractants like LTB4 at the BLT1 receptor.[8] Furthermore, RvE1 can promote the apoptosis of neutrophils that have already infiltrated the tissue, a crucial step for their subsequent clearance.[8][12]

2. Enhancement of Macrophage Efferocytosis and Phagocytosis: The clearance of apoptotic neutrophils and cellular debris by macrophages, a process termed efferocytosis, is a cornerstone of resolution. RvE1 is a potent stimulator of macrophage phagocytic activity.[9][13] It enhances the ingestion of apoptotic neutrophils, as well as microbial particles like zymosan.[13] This not only removes pro-inflammatory cellular remnants but also reprograms macrophages towards a pro-resolving phenotype.

3. Modulation of Cytokine and Chemokine Production: RvE1 actively modulates the local inflammatory environment by regulating the production of cytokines and chemokines. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-12, while promoting the release of anti-inflammatory cytokines like IL-10.[14][15][16]

4. Tissue Protection and Regeneration: By actively promoting the resolution of inflammation, RvE1 contributes to the protection of tissues from damage induced by an overzealous inflammatory response.[11] In models of periodontal disease, for instance, RvE1 has been shown to not only resolve inflammation but also to promote the regeneration of lost bone tissue.[17][18]

Quantitative Data on Resolvin E1's Effects

The following tables summarize quantitative data from various studies on the effects of Resolvin E1.

Table 1: In Vitro Effects of Resolvin E1

| Cell Type | Parameter Measured | RvE1 Concentration | Effect | Citation |

| Human Neutrophils | Transendothelial Migration | 1-100 nM | Inhibition | [11] |

| Human Neutrophils | Phagocytosis of E. coli | 0.1-10 nM | Enhanced | [12] |

| Human Macrophages | Phagocytosis of Zymosan A | 100 nM | ~95% increase | [9][13] |

| Human Macrophages | Akt Phosphorylation | 0.01-100 nM | Dose-dependent increase | [9][10] |

| RAW264.7 Macrophages | CSE-induced ROS production | 10 nM | Reduced | [19] |

Table 2: In Vivo Effects of Resolvin E1

| Animal Model | Parameter Measured | RvE1 Dose | Effect | Citation |

| Murine Peritonitis | Neutrophil Infiltration | 300 ng (i.p.) | >40% reduction | [13] |

| Murine Peritonitis | Macrophage Phagocytosis of Apoptotic PMNs | 300 ng (i.p.) | Increased | [13] |

| Rabbit Periodontitis | Alveolar Bone Loss | Topical application | Regeneration of lost bone | [17] |

| Murine Colitis (DSS) | Disease Activity Index | 10 µg/kg/day | Reduced | [20] |

| Murine Lung Injury | Neutrophil Infiltration | 1 µ g/mouse | Reduced | [8] |

| Angiotensin II-induced Hypertension (mice) | Blood Pressure | 2 µg/kg per day | Lowered | [21] |

Experimental Protocols

This section provides an overview of common methodologies used to study the bioactions of Resolvin E1.

Lipid Mediator Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To identify and quantify Resolvin E1 and other lipid mediators in biological samples.

Methodology:

-

Sample Preparation: Biological samples (e.g., cell culture supernatants, plasma, tissue homogenates) are subjected to solid-phase extraction (SPE) to isolate the lipid fraction. A C18 reverse-phase SPE cartridge is commonly used.

-

Liquid Chromatography (LC): The extracted lipid mediators are separated using a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system, typically with a C18 column. A gradient elution with a mobile phase consisting of a mixture of water, acetonitrile, methanol, and acetic acid is employed.[22]

-

Tandem Mass Spectrometry (MS/MS): The eluent from the LC system is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in the negative ion mode.[22] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for RvE1 (e.g., m/z 349 -> diagnostic fragment ions) and other lipid mediators are monitored for sensitive and specific quantification.[23][24] Deuterated internal standards are often added to the samples prior to extraction for accurate quantification.

In Vitro Macrophage Phagocytosis Assay

Objective: To assess the effect of Resolvin E1 on the phagocytic capacity of macrophages.

Methodology:

-

Cell Culture: Murine or human macrophages (e.g., primary peritoneal macrophages, bone marrow-derived macrophages, or a macrophage cell line like RAW264.7) are cultured in appropriate media.

-

Target Preparation:

-

Apoptotic Neutrophils: Human or murine neutrophils are isolated and aged in culture to induce apoptosis. Apoptosis can be confirmed by annexin V/propidium iodide staining and flow cytometry. Apoptotic neutrophils can be labeled with a fluorescent dye (e.g., CFSE or a PE-conjugated antibody against a neutrophil marker like Gr-1/Ly-6G) for detection.[13]

-

Zymosan: Zymosan A particles are opsonized with serum and can be fluorescently labeled (e.g., FITC-labeled zymosan).

-

-

Phagocytosis Assay:

-

Macrophages are pre-treated with Resolvin E1 (e.g., 1-100 nM) or vehicle control for a specified time (e.g., 15-30 minutes).

-

Fluorescently labeled apoptotic neutrophils or zymosan particles are added to the macrophage cultures at a specific ratio (e.g., 2:1 for neutrophils, 10:1 for zymosan).

-

The co-culture is incubated for a period to allow for phagocytosis (e.g., 30-60 minutes).

-

-

Analysis:

-

Flow Cytometry: After incubation, non-ingested particles can be washed away. Macrophages are then harvested, stained with a macrophage-specific antibody (e.g., F4/80-FITC), and analyzed by flow cytometry. The percentage of macrophages that have engulfed the fluorescent target (e.g., F4/80+Gr-1/Ly-6G+ cells) is quantified.[13]

-

Microscopy: Alternatively, cells can be fixed, and phagocytosis can be visualized and quantified by fluorescence microscopy.

-

Murine Zymosan-Induced Peritonitis Model

Objective: To evaluate the pro-resolving actions of Resolvin E1 in an in vivo model of acute inflammation.

Methodology:

-

Animal Model: Male FVB or C57BL/6 mice (6-8 weeks old) are commonly used.

-

Induction of Peritonitis: Mice are injected intraperitoneally (i.p.) with zymosan A (e.g., 1 mg in sterile saline).

-

RvE1 Administration: Resolvin E1 (e.g., 300 ng per mouse) or vehicle control is administered i.p., either concurrently with zymosan or at a later time point (e.g., 12 hours post-zymosan) to assess its effects on established inflammation.[13]

-

Sample Collection: At various time points (e.g., 4, 12, 24, 48 hours) after zymosan injection, mice are euthanized, and the peritoneal cavity is lavaged with sterile saline or PBS containing EDTA.

-

Analysis:

-

Cell Counts and Differentials: The total number of leukocytes in the peritoneal lavage fluid is determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with a Wright-Giemsa stain.

-

Flow Cytometry: Cells from the peritoneal exudate are stained with fluorescently-labeled antibodies against specific cell surface markers (e.g., Gr-1/Ly-6G for neutrophils, F4/80 for macrophages) to quantify the different immune cell populations.[13]

-

Cytokine/Chemokine Measurement: The levels of pro- and anti-inflammatory cytokines and chemokines in the cell-free lavage fluid can be measured by ELISA or multiplex bead-based assays.

-

Lipid Mediator Profiling: The lavage fluid can be processed for LC-MS/MS analysis to determine the profile of lipid mediators, including RvE1.

-

Conclusion

Resolvin E1 is a key endogenous mediator that actively promotes the resolution of inflammation. Its biosynthesis from EPA and its signaling through the ChemR23 receptor trigger a cascade of events that collectively dampen pro-inflammatory responses and stimulate clearance and repair mechanisms. The potent bioactivities of RvE1, including the inhibition of neutrophil influx, enhancement of macrophage phagocytosis, and modulation of cytokine production, underscore its therapeutic potential for a wide range of inflammatory diseases. The experimental protocols detailed herein provide a framework for the continued investigation of this and other specialized pro-resolving mediators, paving the way for the development of novel resolution-based therapeutics.

References

- 1. Resolvins and Cysteinyl-containing Pro-Resolving Mediators Activate Resolution of Infectious Inflammation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution [frontiersin.org]

- 6. Neutrophil Resolvin E1 Receptor Expression and Function in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. pnas.org [pnas.org]

- 9. Resolvin E1 Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resolvin E1 receptor activation signals phosphorylation and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Resolvin E1, an EPA-derived mediator in whole blood, selectively counterregulates leukocytes and platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Function of Pro-Resolving Lipid Mediator Resolvin E1 in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Emerging Roles of Resolvins in the Resolution of Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Resolvin E1 regulates inflammation at the cellular and tissue level and restores tissue homeostasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Resolvin E1 Reverses Experimental Periodontitis and Dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Resolvin E1 maintains macrophage function under cigarette smoke-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Resolvin E1, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ahajournals.org [ahajournals.org]

- 22. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Identification of endogenous resolvin E1 and other lipid mediators derived from eicosapentaenoic acid via electrospray low-energy tandem mass spectrometry: spectra and fragmentation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Resolvin E1: A Comprehensive Technical Guide to its Anti-inflammatory and Pro-Resolving Properties

Audience: Researchers, scientists, and drug development professionals.

Abstract: Resolvin E1 (RvE1), an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), is a potent agonist of inflammatory resolution. It actively orchestrates the return to tissue homeostasis by counter-regulating pro-inflammatory signals and stimulating pro-resolving pathways. This technical guide provides an in-depth analysis of the molecular mechanisms, signaling cascades, and quantitative effects of RvE1. It details key experimental protocols for evaluating its bioactions and presents visual representations of its signaling pathways and experimental workflows, offering a comprehensive resource for researchers in inflammation biology and drug development.

Core Mechanisms of Action

Resolvin E1 exerts its potent anti-inflammatory and pro-resolving functions through a multi-pronged approach, primarily by interacting with two distinct G protein-coupled receptors (GPCRs):

-

ChemR23 (CMKLR1): As an agonist for ChemR23, RvE1 initiates potent pro-resolving and anti-inflammatory intracellular signals.[1][2] This receptor is abundantly expressed on innate immune cells, including macrophages and dendritic cells, as well as on epithelial and endothelial cells.[3][4] Activation of ChemR23 by RvE1 is central to its ability to enhance macrophage phagocytosis, reduce pro-inflammatory cytokine production, and promote tissue repair.[2][4][5]

-

BLT1 (LTB4R1): As a partial agonist or functional antagonist for the leukotriene B4 (LTB4) receptor BLT1, RvE1 effectively dampens the potent pro-inflammatory signals mediated by LTB4.[6][7][8] By binding to BLT1 on neutrophils, RvE1 inhibits LTB4-driven chemotaxis, calcium mobilization, and NF-κB activation, thereby reducing leukocyte infiltration into inflamed tissues.[7][9]

Through these receptor interactions, RvE1 orchestrates several key anti-inflammatory and pro-resolving processes:

-

Inhibition of Leukocyte Infiltration: RvE1 is a powerful inhibitor of polymorphonuclear neutrophil (PMN) and dendritic cell (DC) migration to sites of inflammation.[6][10][11]

-

Stimulation of Phagocytosis: It enhances the capacity of macrophages to engulf apoptotic neutrophils (efferocytosis) and microbial particles, a critical step for clearing inflammatory debris and promoting resolution.[1][12]

-

Reduction of Pro-inflammatory Cytokines: RvE1 attenuates the production of key pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12.[1][3][10]

-

Promotion of Tissue Repair: Beyond resolving inflammation, RvE1 actively promotes tissue regeneration and wound healing, for instance, by enhancing intestinal epithelial cell migration and proliferation.[5]

Signaling Pathways

The dual receptor engagement of RvE1 leads to the activation of distinct intracellular signaling cascades that mediate its diverse biological effects.

ChemR23-Mediated Pro-Resolving Signaling

Upon binding to ChemR23, RvE1 triggers signaling primarily through Gαi/o proteins. This leads to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for promoting cell survival and enhancing phagocytosis.[2][13][14] A downstream target of this pathway is the mammalian target of rapamycin (mTOR) and the subsequent phosphorylation of ribosomal protein S6, a key regulator of protein translation.[13] Furthermore, ChemR23 activation can stimulate the ERK pathway, which contributes to the attenuation of TNF-α-induced NF-κB signaling.[3]

BLT1-Mediated Anti-Inflammatory Signaling

Leukotriene B4 (LTB4) is a potent chemoattractant that signals through the BLT1 receptor, promoting inflammation. RvE1 acts as a competitive antagonist at this receptor. By binding to BLT1, RvE1 blocks or significantly reduces LTB4-induced downstream signaling, including G-protein activation, intracellular calcium mobilization, and subsequent activation of pro-inflammatory transcription factors like NF-κB.[7][8][9] This blockade is a primary mechanism by which RvE1 inhibits neutrophil infiltration.

Quantitative Data on RvE1 Bioactions

The following tables summarize key quantitative data from various in vitro and in vivo studies, highlighting the potency and efficacy of RvE1.

Table 1: In Vitro Effects of Resolvin E1

| Parameter | Cell Type / System | Effect | Concentration / Dose | Citation |

| Receptor Binding (Kd) | Human PMN membranes | Specific binding to PMNs | 48.3 nM | [7] |

| Receptor Binding (Kd) | Recombinant human BLT1 | Specific binding to BLT1 | 45 nM | [7][9] |

| Signaling | ChemR23-transfected CHO cells | Dose-dependent Akt phosphorylation | 0.01 - 100 nM | [13] |

| Phagocytosis | Human macrophages | Increased uptake of zymosan | 100 nM (+95 ± 27%) | [12] |

| Cytokine Release | Human Corneal Epithelial Cells | Reduced hyperosmolar-induced IL-6 release | 0.1 µM (-41%) | [15] |

| Cytokine Release | Human Corneal Epithelial Cells | Reduced hyperosmolar-induced IL-8 release | 0.1 µM (-52%) | [15] |

| Cytokine Release | Murine Osteoblasts (IL-6 stimulated) | Reduced RANKL production | 100 nM | [16] |

| Cell Migration | Differentiated HL-60 cells | Reduced migration | 2000 nM (-80%) | [17] |

| Cell Viability | H9c2 cardiomyocytes (hypoxia) | Increased viability, decreased apoptosis | 100 nM (maximal effect) | [18] |

Table 2: In Vivo Effects of Resolvin E1

| Model | Animal | Effect | Dose | Citation |

| Zymosan-induced Peritonitis | Mouse | Reduced PMN infiltration | 100 ng/mouse, i.v. | [10][19] |

| Zymosan-induced Peritonitis | Mouse (BLT1 knockout) | Anti-inflammatory action reduced at low dose | 100 ng/mouse, i.v. | [7][9] |

| TNBS-induced Colitis | Mouse | Increased survival, reduced inflammation | - | [10] |

| DSS-induced Colitis | Mouse | Attenuated inflammation, reduced cytokine production | - | [1] |

| FITC-induced Skin Inflammation | Mouse | Reduced dendritic cell migration | 200 ng/mouse | [6] |

| Contact Hypersensitivity | Mouse | Decreased ear swelling response | - | [6][20] |

| Myocardial Ischemia/Reperfusion | Rat | Dose-dependent reduction in infarct size | 0.3 mg/kg (-70.7%) | [18] |

| TNF-α induced Calvarial Osteolysis | Mouse | Reduced bone resorption, reduced osteoclast number | - | [16] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of RvE1's properties. Below are protocols for commonly cited experiments.

Zymosan-Induced Peritonitis Model

This model is widely used to assess the resolution of acute inflammation and the effect of mediators on leukocyte infiltration.

Objective: To quantify the effect of RvE1 on leukocyte (especially neutrophil) infiltration into the peritoneal cavity following an inflammatory challenge.

Methodology:

-

Animal Model: Male FVB or C57BL/6 mice (6-8 weeks old) are typically used.

-

Treatment: A solution of synthetic RvE1 (e.g., 100 ng in saline with 0.1% ethanol) or vehicle control is administered, commonly via intravenous (i.v.) tail vein injection.[19]

-

Inflammatory Challenge: 30 minutes post-treatment, inflammation is induced by intraperitoneal (i.p.) injection of Zymosan A (1 mg/ml in saline).[19]

-

Exudate Collection: At a specified time point (e.g., 2, 4, or 12 hours post-zymosan injection), mice are euthanized. The peritoneal cavity is washed with 3-5 mL of cold PBS or saline to collect the inflammatory exudate (peritoneal lavage).[10][21]

-

Cell Analysis: The total number of leukocytes in the lavage fluid is determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with Wright-Giemsa stain or via flow cytometry using cell-specific markers (e.g., Ly-6G for neutrophils, F4/80 for macrophages).[12]

-

Data Analysis: The total number of infiltrated cells and specific leukocyte populations are compared between vehicle- and RvE1-treated groups. Statistical significance is determined using appropriate tests (e.g., Student's t-test or ANOVA).

References

- 1. Resolvin E1, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resolvin E1 Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]

- 5. Resolvin E1 is a pro-repair molecule that promotes intestinal epithelial wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resolvin E1 inhibits dendritic cell migration in the skin and attenuates contact hypersensitivity responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. pnas.org [pnas.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resolvin E1 receptor activation signals phosphorylation and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. Frontiers | Resolvin E1 Promotes Bone Preservation Under Inflammatory Conditions [frontiersin.org]

- 17. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. researchgate.net [researchgate.net]

- 20. rupress.org [rupress.org]

- 21. researchgate.net [researchgate.net]

Resolvin E1 in Innate and Adaptive Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvin E1 (RvE1) is an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It is a member of the specialized pro-resolving mediators (SPMs) family, which are actively involved in the resolution phase of inflammation. Unlike traditional anti-inflammatory drugs that primarily block the initiation of inflammation, RvE1 and other SPMs orchestrate the termination of the inflammatory response and promote the restoration of tissue homeostasis. This technical guide provides an in-depth overview of the role of RvE1 in both innate and adaptive immunity, detailing its mechanisms of action, signaling pathways, and effects on key immune cells. This document also includes a compilation of quantitative data from various studies, detailed experimental protocols, and visualizations of relevant biological pathways to serve as a valuable resource for researchers in the field.

Resolvin E1 and Innate Immunity

The innate immune system provides the first line of defense against pathogens and is characterized by a rapid, non-specific response. A key feature of the acute inflammatory response is the recruitment of leukocytes, primarily neutrophils, to the site of injury or infection. While essential for host defense, uncontrolled or prolonged neutrophil activity can lead to tissue damage. RvE1 plays a crucial role in orchestrating the resolution of this acute inflammatory response by modulating the functions of key innate immune cells, particularly neutrophils and macrophages.

Modulation of Neutrophil Function

RvE1 exerts significant control over neutrophil activity, promoting a switch from a pro-inflammatory to a pro-resolving state. Its actions include inhibiting neutrophil infiltration, promoting their apoptosis, and enhancing their clearance.

-

Inhibition of Neutrophil Infiltration: RvE1 has been shown to reduce the recruitment of neutrophils to inflamed tissues. It can act as a partial agonist/antagonist at the leukotriene B4 (LTB4) receptor BLT1, thereby dampening the potent chemoattractant effects of LTB4.[1]

-

Promotion of Apoptosis: A critical step in the resolution of inflammation is the programmed cell death, or apoptosis, of neutrophils. RvE1 has been found to accelerate phagocytosis-induced neutrophil apoptosis.[2] This process is mediated, in part, through the BLT1 receptor and involves the enhancement of reactive oxygen species (ROS) generation by NADPH oxidase, leading to the activation of caspases 8 and 3.[2] Furthermore, RvE1 can counteract pro-survival signals in neutrophils, further tipping the balance towards apoptosis.[2]

-

Enhancement of Phagocytosis: RvE1 can also enhance the phagocytic capacity of neutrophils for opsonized bacteria.[3]

Regulation of Macrophage Activity

Macrophages are central players in both the initiation and resolution of inflammation. RvE1 promotes a pro-resolving phenotype in macrophages, characterized by enhanced efferocytosis (the clearance of apoptotic cells) and a shift in cytokine production.

-

Enhancement of Efferocytosis: One of the hallmark functions of RvE1 is its ability to stimulate the engulfment of apoptotic neutrophils by macrophages, a process known as efferocytosis.[4] This clearance of apoptotic cells is a non-phlogistic process that prevents the release of potentially damaging intracellular contents and leads to the production of anti-inflammatory and pro-resolving mediators. RvE1-mediated enhancement of efferocytosis is often linked to its interaction with the ChemR23 receptor on macrophages.

-

Modulation of Cytokine Production: RvE1 can modulate the production of cytokines by macrophages. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-12p40 in response to lipopolysaccharide (LPS) stimulation.[5] This effect is mediated through the ChemR23 receptor and can involve the inhibition of the NF-κB signaling pathway.[5]

Resolvin E1 and Adaptive Immunity

The adaptive immune system provides a more specific and long-lasting immunity. It involves the activation of T and B lymphocytes. Emerging evidence indicates that RvE1 also plays a significant role in modulating adaptive immune responses, particularly by influencing T cell differentiation and function.

Regulation of T Cell Responses

RvE1 has been shown to regulate the differentiation and activity of T helper (Th) cells, which are critical for orchestrating various immune responses.

-

Inhibition of Th17 Cell Differentiation: Th17 cells are a subset of T helper cells that play a pro-inflammatory role in various autoimmune and inflammatory diseases. RvE1 has been demonstrated to suppress the differentiation of Th17 cells.[6] This effect is associated with the inhibition of key cytokines involved in Th17 polarization, such as IL-6 and IL-23, and a reduction in the expression of the master transcription factor for Th17 cells, RORγt.[6][7]

-

Modulation of T Cell Cytokine Production: RvE1 can alter the cytokine profile of T cells. Studies have shown that RvE1 can decrease the production of the hallmark Th17 cytokine, IL-17, as well as other pro-inflammatory cytokines like IL-21.[6]

Signaling Pathways of Resolvin E1

RvE1 exerts its biological functions by binding to and activating specific G protein-coupled receptors (GPCRs). The two primary receptors for RvE1 are ChemR23 (also known as ERV1 or CMKLR1) and the leukotriene B4 receptor 1 (BLT1). The differential expression of these receptors on various immune cells accounts for the cell-specific effects of RvE1.

ChemR23 Signaling

ChemR23 is expressed on various immune cells, including macrophages, dendritic cells, and natural killer (NK) cells. The interaction of RvE1 with ChemR23 is central to many of its pro-resolving actions, particularly the enhancement of macrophage efferocytosis and the inhibition of pro-inflammatory cytokine production.

References

- 1. pnas.org [pnas.org]

- 2. biorxiv.org [biorxiv.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Resolvin E1 improves efferocytosis and rescues severe aplastic anemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resolvin E1, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resolvin E1 Regulates Th17 Function and T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of T-Cell Immune Responses by Pro-Resolving Lipid Mediators - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Synthesis of Resolvin E1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvin E1 (RvE1) is a potent specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It plays a critical role in the resolution of inflammation, a highly coordinated process that ensures the restoration of tissue homeostasis following injury or infection. Unlike classic anti-inflammatory agents that primarily suppress the inflammatory response, RvE1 actively orchestrates its resolution. This technical guide provides an in-depth overview of the endogenous synthesis of RvE1 in vivo, presenting key quantitative data, detailed experimental protocols for its measurement, and visual representations of its biosynthetic pathway and analytical workflow.

Endogenous Biosynthesis of Resolvin E1

The in vivo synthesis of RvE1 is a multi-step enzymatic process that often involves transcellular biosynthesis, requiring the coordinated action of different cell types, primarily endothelial cells and leukocytes such as neutrophils.[1][2][3][4][5] The precursor for RvE1 is EPA, an essential omega-3 fatty acid obtained from dietary sources.[1][5]

There are two primary pathways for the initiation of RvE1 biosynthesis:

-

Aspirin-Triggered Pathway: In the presence of aspirin, cyclooxygenase-2 (COX-2) in endothelial cells is acetylated.[2][4][6] This modification alters its enzymatic activity, leading to the conversion of EPA to 18R-hydroxyeicosapentaenoic acid (18R-HEPE).[2][3][7] This aspirin-triggered pathway is of significant interest due to the widespread use of low-dose aspirin in cardiovascular disease prevention.[6]

-

Cytochrome P450-Dependent Pathway: In the absence of aspirin, cytochrome P450 monooxygenases can also convert EPA to 18-HEPE.[3][8][9] This pathway contributes to the basal endogenous production of RvE1.

Following its formation, 18-HEPE is released and subsequently taken up by neighboring leukocytes, such as neutrophils. Within the leukocyte, the enzyme 5-lipoxygenase (5-LOX) acts on 18-HEPE to form a 5(6)-epoxide intermediate.[1][2][10] This unstable intermediate is then rapidly converted to RvE1 (5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid) by the action of leukotriene A4 hydrolase (LTA4H).[1][10]

There is also evidence for an alternative pathway leading to the formation of 18S-RvE1, which also possesses anti-inflammatory and pro-resolving properties.[6][11]

Quantitative Data on Resolvin E1 Levels

The concentration of RvE1 in biological matrices is typically in the picogram to nanogram per milliliter range, highlighting its high potency. Below are tables summarizing reported quantitative data for RvE1 in human plasma and serum.

Table 1: Resolvin E1 Levels in Human Plasma

| Condition | Sample Matrix | Concentration Range | Reference(s) |

| Healthy Volunteers (with EPA and aspirin supplementation) | Plasma | 0.1 - 0.4 ng/mL | [3][12] |

| Healthy Young Adults (27 years old) | Plasma | Lower in females than males (p < 0.0001); Negatively associated with adiposity (p = 0.002) | [13] |

| Women with Breast Cancer | Plasma | No significant difference compared to controls | [14] |

Table 2: Resolvin E1 Levels in Human Serum

| Condition | Sample Matrix | Mean Concentration (± SD) | Reference(s) |

| Healthy Controls | Serum | 2758 ± 1065 ng/mL | [15][16] |

| Patients with Ulcerative Colitis (UC) | Serum | 3126 ± 1413 ng/mL | [15][16] |

| Patients with Active UC | Serum | 3114 ± 1166 ng/mL | [15][16] |

| Patients with UC in Remission | Serum | 3132 ± 1520 ng/mL | [15][16] |

Experimental Protocols for Measuring Resolvin E1

The analysis of RvE1 in vivo requires sensitive and specific analytical techniques due to its low endogenous concentrations and susceptibility to degradation. The gold standard for the quantification of RvE1 is liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized protocol for the extraction and analysis of RvE1 from biological samples.

Sample Collection and Handling

-

Blood: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma/Serum: Centrifuge the blood sample to separate plasma or allow it to clot to obtain serum.

-

Immediate Processing: To prevent degradation and artificial generation of eicosanoids, add a cyclooxygenase inhibitor (e.g., indomethacin at 10-15 µM) immediately after collection.[8]

-

Storage: Snap-freeze samples in liquid nitrogen and store them at -80°C until analysis to minimize degradation.[17]

Solid-Phase Extraction (SPE)

Solid-phase extraction is a crucial step to isolate and concentrate RvE1 from the complex biological matrix.[1][6][7][11][17]

-

Materials: C18 SPE cartridges, methanol, water, hexane, ethyl acetate, or methyl formate.

-

Sample Preparation:

-

Thaw samples on ice.[17]

-

Acidify the sample to a pH of approximately 3.5 with hydrochloric acid.[8] This step protonates the carboxylic acid group of RvE1, enhancing its retention on the C18 stationary phase.

-

For plasma or serum, precipitation of proteins with a cold solvent like methanol is recommended.[17] Centrifuge to remove the precipitate.

-

-

SPE Procedure:

-

Condition the Cartridge: Wash the C18 cartridge sequentially with methanol and then water.[6][8]

-

Load the Sample: Apply the pre-treated sample to the conditioned cartridge.

-

Wash the Cartridge: Wash the cartridge with water followed by a low-percentage organic solvent (e.g., 15% ethanol or 10% methanol) to remove polar impurities.[6][8] A subsequent wash with a non-polar solvent like hexane can be used to elute non-polar lipids.[8]

-

Elute RvE1: Elute the retained RvE1 and other eicosanoids with a more non-polar solvent such as ethyl acetate or methyl formate.[8][17]

-

-

Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.[8][17]

LC-MS/MS Analysis

-

Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent, typically a mixture of methanol and water.[17]

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 column for chromatographic separation.

-

Mobile Phase: A typical mobile phase consists of a gradient of water and an organic solvent (e.g., acetonitrile/methanol), both containing a small amount of an acid like acetic or formic acid to improve peak shape.[10]

-

-

Mass Spectrometry Detection:

-

Ionization: Employ electrospray ionization (ESI) in the negative ion mode.

-

Detection: Use multiple reaction monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for RvE1 and a deuterated internal standard.[10]

-

-

Quantification: Create a standard curve using a synthetic RvE1 standard to quantify the concentration in the samples. The use of a deuterated internal standard (e.g., d5-RvE1) is essential to correct for extraction losses and matrix effects.

Visualizations

Biosynthetic Pathway of Resolvin E1

Caption: Biosynthetic pathway of Resolvin E1 from EPA.

Experimental Workflow for Resolvin E1 Analysis

References

- 1. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 3. Stereochemical assignment, antiinflammatory properties, and receptor for the omega-3 lipid mediator resolvin E1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resolvin E1, an EPA-derived mediator in whole blood, selectively counterregulates leukocytes and platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lipidmaps.org [lipidmaps.org]

- 7. lipidmaps.org [lipidmaps.org]

- 8. arborassays.com [arborassays.com]

- 9. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples [frontiersin.org]

- 11. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]

- 12. Resolvin E1 Regulates ADP Activation of Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Serum Resolvin E1 Levels and Its Relationship with Disease Activity in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]

Resolvin E1 and the resolution of acute inflammation

An In-depth Technical Guide to Resolvin E1 and the Resolution of Acute Inflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The resolution of acute inflammation is no longer considered a passive process of mediator dilution but an active, highly regulated program orchestrated by a superclass of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs). Among these, Resolvin E1 (RvE1), an oxygenated metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), has emerged as a potent immunoresolvent with significant therapeutic potential. This document provides a comprehensive technical overview of RvE1, detailing its biosynthesis, mechanism of action, quantitative effects on key inflammatory cells, and the experimental protocols used to elucidate its function. It is intended to serve as a foundational guide for researchers and professionals engaged in the study of inflammation and the development of novel resolution-based therapeutics.

Resolvin E1: Discovery, Structure, and Biosynthesis

Resolvin E1 was first identified in resolving inflammatory exudates in murine models, where its appearance coincided with the switch from a pro-inflammatory to a pro-resolving state.[1][2] Its complete stereochemical structure was established as 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid .[3][4][5]

The biosynthesis of RvE1 is a prime example of transcellular metabolism, requiring the coordinated action of enzymes in different cell types.[3] The process is often initiated in endothelial cells or microbes and completed in leukocytes, such as neutrophils.

Key Biosynthetic Steps:

-

Oxygenation of EPA: In the presence of aspirin-acetylated cyclooxygenase-2 (COX-2) or via cytochrome P450 enzymes, EPA is converted to 18R-hydroperoxyeicosapentaenoic acid (18R-HpEPE), which is then reduced to 18R-hydroxyeicosapentaenoic acid (18R-HEPE).[1][6][7]

-

Conversion by 5-Lipoxygenase (5-LOX): 18R-HEPE is taken up by leukocytes and further metabolized by 5-LOX to form a 5(6)-epoxide-containing intermediate.[1][8]

-

Hydrolysis to RvE1: The epoxide intermediate is then hydrolyzed, often by leukotriene A4 hydrolase (LTA4H), to yield the final stable structure of RvE1.[1][8]

References

- 1. Resolution of Acute Inflammation and the Role of Resolvins in Immunity, Thrombosis and Vascular Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resolvin E1, an EPA-derived mediator in whole blood, selectively counterregulates leukocytes and platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Resolvin E1 | C20H30O5 | CID 10473088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Frontiers | A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Resolvin E1 and its Metabolites: A Technical Guide to their Biological Functions in Inflammation and Resolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvin E1 (RvE1), an endogenous lipid mediator synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA), plays a pivotal role in the resolution of inflammation. This specialized pro-resolving mediator (SPM) and its metabolites are not simply anti-inflammatory; they actively orchestrate the return to tissue homeostasis. This technical guide provides an in-depth overview of the biological functions of RvE1 and its metabolites, focusing on their signaling pathways, quantitative effects on cellular processes, and the experimental methodologies used to elucidate their actions.

Biosynthesis and Metabolism of Resolvin E1

RvE1 is biosynthesized via transcellular pathways involving the sequential actions of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[1][2] The process is often initiated in endothelial cells or by microbial cytochrome P450, which convert EPA to an 18-hydroxyeicosapentaenoic acid (18-HEPE) intermediate.[3] This intermediate is then rapidly converted by leukocyte 5-LOX to RvE1.[1]